

# The Role of SPPL2a in Autoimmune Disease Pathogenesis: A Technical Guide

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An In-depth Examination of Signal Peptide Peptidase-Like 2a as a Key Regulator of Immune Cell Function and a Potential Therapeutic Target in Autoimmunity

## Executive Summary

Signal Peptide Peptidase-Like 2a (SPPL2a) has emerged as a critical intramembrane protease in the regulation of the adaptive and innate immune systems. Localized in late endosomes and lysosomes, SPPL2a is essential for the development and function of B lymphocytes and dendritic cells (DCs). Its primary physiological substrate is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74. Defective SPPL2a-mediated cleavage of the CD74 NTF leads to its accumulation, which in turn disrupts B cell receptor (BCR) signaling, impairs B cell maturation, and leads to a loss of specific DC subsets. This disruption of immune homeostasis strongly implicates SPPL2a in the pathogenesis of autoimmune diseases. This technical guide provides a comprehensive overview of the molecular mechanisms of SPPL2a, its impact on immune cell populations, its role in autoimmune disease models, and detailed experimental protocols for its investigation. The modulation of SPPL2a activity presents a promising therapeutic strategy for a range of B cell-dependent autoimmune disorders.

## Introduction to SPPL2a

Signal Peptide Peptidase-Like 2a (SPPL2a) is a GxGD-type aspartyl intramembrane-cleaving protease.<sup>[1]</sup> It is a member of a family of proteases that cleave their substrates within the plane of the lipid bilayer. SPPL2a is primarily localized to late endosomes and lysosomes of immune

cells, particularly B cells and dendritic cells.[2] Its substrates are typically type II transmembrane proteins, where the N-terminus is oriented towards the cytoplasm.

The most well-characterized and physiologically relevant substrate of SPPL2a is the N-terminal fragment (NTF) of the invariant chain (CD74).[3][4] CD74 is a crucial chaperone for MHC class II molecules, guiding their transport and preventing premature peptide loading. Following a series of proteolytic events that release the MHC class II dimer, a final ~8 kDa NTF of CD74 remains embedded in the endosomal membrane. SPPL2a is responsible for the ultimate clearance of this fragment.[3]

## The SPPL2a-CD74 Axis in Immune Cell Development

The intramembrane proteolysis of the CD74 NTF by SPPL2a is not merely a degradative process but a critical regulatory step for the proper development and function of key immune cells.

### B Lymphocyte Development and Function

SPPL2a is indispensable for B cell maturation beyond the transitional 1 (T1) stage.[3][4] In the absence of SPPL2a activity, the accumulation of the CD74 NTF has profound consequences:

- **Impaired B Cell Receptor (BCR) Signaling:** The accumulated CD74 NTF interferes with both tonic and induced BCR signaling pathways. This leads to reduced surface expression of IgM and diminished signal transmission through the BCR and the downstream kinase Syk.[5] The impaired signaling also affects the PI3K/Akt pathway, leading to dysregulation of the transcription factor FOXO1 and increased expression of pro-apoptotic genes.[5]
- **Developmental Arrest:** The compromised BCR signaling results in a block in B cell development at the T1 to T2 transition, leading to a significant reduction in mature follicular and marginal zone B cells.[6]
- **Reduced BAFF-R Expression:** SPPL2a deficiency has been shown to cause reduced surface expression of the BAFF receptor (BAFF-R), further compromising B cell survival signals.[7]

### Dendritic Cell Homeostasis

SPPL2a also plays a vital role in the homeostasis of conventional dendritic cells (cDCs). SPPL2a deficiency leads to a significant reduction in specific cDC subsets, particularly CD11b<sup>+</sup> cDCs (equivalent to human cDC2s).[3][6] This depletion is also dependent on the accumulation of the CD74 NTF. The loss of these important antigen-presenting cells can have significant consequences for the initiation of adaptive immune responses. In humans, inherited SPPL2a deficiency leads to mycobacterial disease due to the loss of cDC2s and impaired IFN- $\gamma$  production.[6]

## SPPL2a in the Pathogenesis of Autoimmune Diseases

The central role of SPPL2a in regulating B cell and DC function makes it a highly relevant target in the context of autoimmune diseases, which are often driven by aberrant B cell activation and autoantibody production.

### Ankylosing Spondylitis

Studies have shown that a subset of patients with ankylosing spondylitis (AS) exhibit impaired SPPL2a function in their monocytes.[2] This leads to the accumulation of CD74 NTF, which can be presented on the cell surface and recognized by anti-CD74 autoantibodies found in the sera of AS patients, potentially contributing to the inflammatory pathology of the disease.[2]

### Systemic Lupus Erythematosus (SLE)

While direct genetic links are still under investigation, the critical role of B cells in SLE pathogenesis suggests that SPPL2a is a promising therapeutic target. Preclinical studies using the MRL/lpr mouse model of lupus have shown that treatment with a Ras inhibitor, which can impact downstream signaling pathways, leads to a decrease in splenocyte proliferation and reduced autoantibody levels.[8] Although not a direct inhibitor of SPPL2a, this highlights the potential of targeting pathways affected by SPPL2a dysfunction. Further studies with specific SPPL2a inhibitors in lupus models like MRL/lpr and NZB/W F1 are warranted to explore the therapeutic potential.

### Rheumatoid Arthritis (RA)

In the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, both B cells and pro-inflammatory cytokines like TNF- $\alpha$  play a significant role.[9][10] Given that SPPL2a

regulates B cell function and can also process TNF- $\alpha$ , targeting SPPL2a could offer a dual benefit in RA by dampening both B cell-mediated autoimmunity and TNF- $\alpha$ -driven inflammation. Studies with SPPL2a inhibitors in the CIA model could provide valuable insights into its therapeutic efficacy.

## Other Autoimmune Diseases

The fundamental role of SPPL2a in B cell and DC biology suggests its potential involvement in a wide range of other autoimmune diseases where these cells are implicated, such as Sjögren's syndrome and multiple sclerosis (in the experimental autoimmune encephalomyelitis model).<sup>[3][11][12]</sup> Further research is needed to elucidate the specific contribution of SPPL2a to the pathogenesis of these conditions.

## Quantitative Data on SPPL2a Deficiency

The following tables summarize the quantitative effects of SPPL2a deficiency on immune cell populations in mice.

Table 1: Effect of SPPL2a Deficiency on Splenic B Cell Subsets

B Cell Subset	Wild-Type (WT) Mice	SPPL2a Knockout (KO) Mice	Reference
Transitional 1 (T1)	Similar numbers to WT	Similar numbers to WT	<sup>[6]</sup>
Transitional 2 (T2)	Present	Significantly reduced	<sup>[6]</sup>
Follicular (FO)	Present	Significantly reduced	<sup>[6]</sup>
Marginal Zone (MZ)	Present	Significantly reduced	<sup>[6]</sup>

Table 2: Effect of SPPL2a Deficiency on Dendritic Cell Subsets

DC Subset	Wild-Type (WT) Mice	SPPL2a Knockout (KO) Mice	Reference
Myeloid DCs (mDCs)	Present	Significantly reduced	[6]
Plasmacytoid DCs (pDCs)	Present	Unchanged	[6]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SPPL2a.

### Western Blot for Detection of CD74 N-Terminal Fragment (NTF)

Objective: To detect the accumulation of the ~8 kDa CD74 NTF in cells lacking SPPL2a activity.

Materials:

- Cell lysates from wild-type and SPPL2a-deficient B cells or cell lines treated with an SPPL2a inhibitor.
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Tris-Tricine SDS-PAGE gels (16%).
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibody: Anti-CD74 (N-terminal specific, e.g., In-1 clone).
- Secondary antibody: HRP-conjugated anti-rat IgG.
- ECL Western blotting detection reagents.

**Procedure:**

- Prepare cell lysates and determine protein concentration.
- Separate 20-30 µg of protein per lane on a 16% Tris-Tricine SDS-PAGE gel. This gel system provides better resolution of low molecular weight proteins.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CD74 antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using ECL reagents and image the chemiluminescence. A band at ~8 kDa should be apparent in the SPPL2a-deficient or inhibited samples.[\[4\]](#)

## Flow Cytometry for Analysis of B Cell Subsets

**Objective:** To quantify the different B cell populations in the spleen of wild-type and SPPL2a knockout mice.

**Materials:**

- Single-cell suspensions from spleens of wild-type and SPPL2a knockout mice.
- FACS buffer (e.g., PBS with 2% FBS).
- Fc block (e.g., anti-CD16/32).
- Fluorochrome-conjugated antibodies:
  - Anti-B220 (e.g., clone RA3-6B2)

- Anti-IgM (e.g., clone R6-60.2)
- Anti-CD21/CD35 (e.g., clone 7G6)
- Anti-CD23 (e.g., clone B3B4)
- Anti-CD93 (e.g., clone AA4.1)
- Viability dye (e.g., 7-AAD or propidium iodide).

Procedure:

- Prepare single-cell suspensions from spleens.
- Perform red blood cell lysis.
- Resuspend cells in FACS buffer and count.
- Stain 1-2 million cells with the viability dye according to the manufacturer's protocol.
- Block Fc receptors with Fc block for 10-15 minutes on ice.
- Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire on a flow cytometer.
- Gating Strategy:
  - Gate on live, single cells.
  - Gate on B220+ cells to identify B lymphocytes.
  - Within the B220+ population, identify B cell subsets based on the differential expression of IgM, CD21, CD23, and CD93 (see diagram below).[\[13\]](#)

## SPPL2a Activity Assay

**Objective:** To measure the enzymatic activity of SPPL2a.

**Methodology:** A common method involves co-expressing SPPL2a with a known substrate, such as the CD74 NTF, in a cell line (e.g., HEK293T). The cleavage of the substrate is then monitored by Western blot.

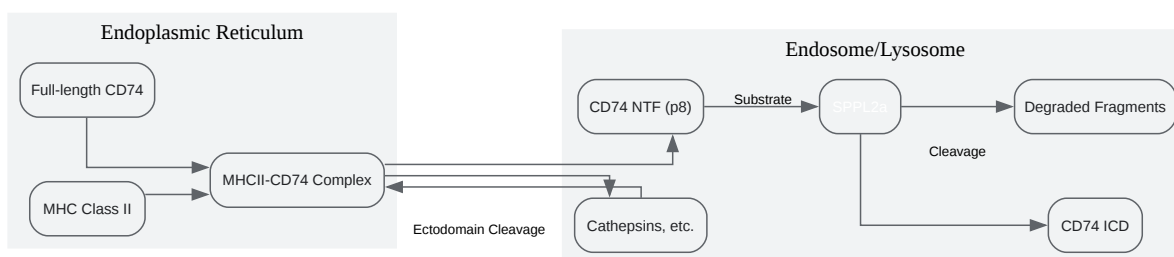
**Procedure:**

- Co-transfect HEK293T cells with expression vectors for SPPL2a and a tagged version of the CD74 NTF.
- As a negative control, transfect cells with the CD74 NTF vector and an empty vector or a vector expressing a catalytically inactive SPPL2a mutant.
- After 24-48 hours, lyse the cells and perform a Western blot for the tagged CD74 NTF.
- A reduction in the full-length CD74 NTF band in the presence of active SPPL2a indicates enzymatic activity.<sup>[13]</sup>

## Signaling Pathways and Experimental Workflows

### CD74 Processing and SPPL2a-Mediated Cleavage

The following diagram illustrates the sequential processing of CD74 and the critical role of SPPL2a.



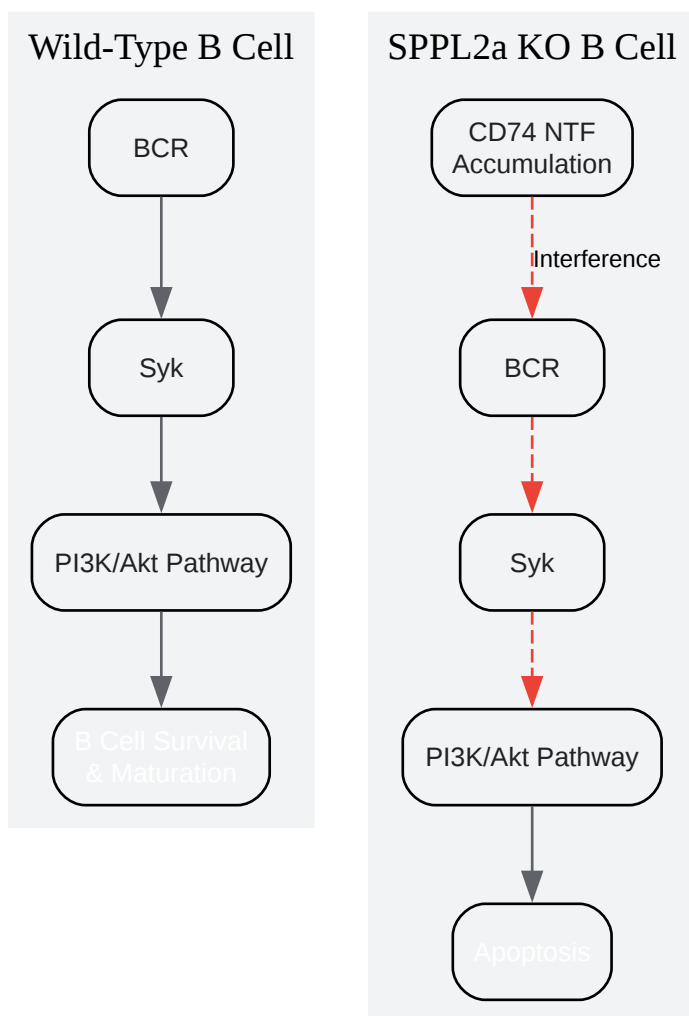
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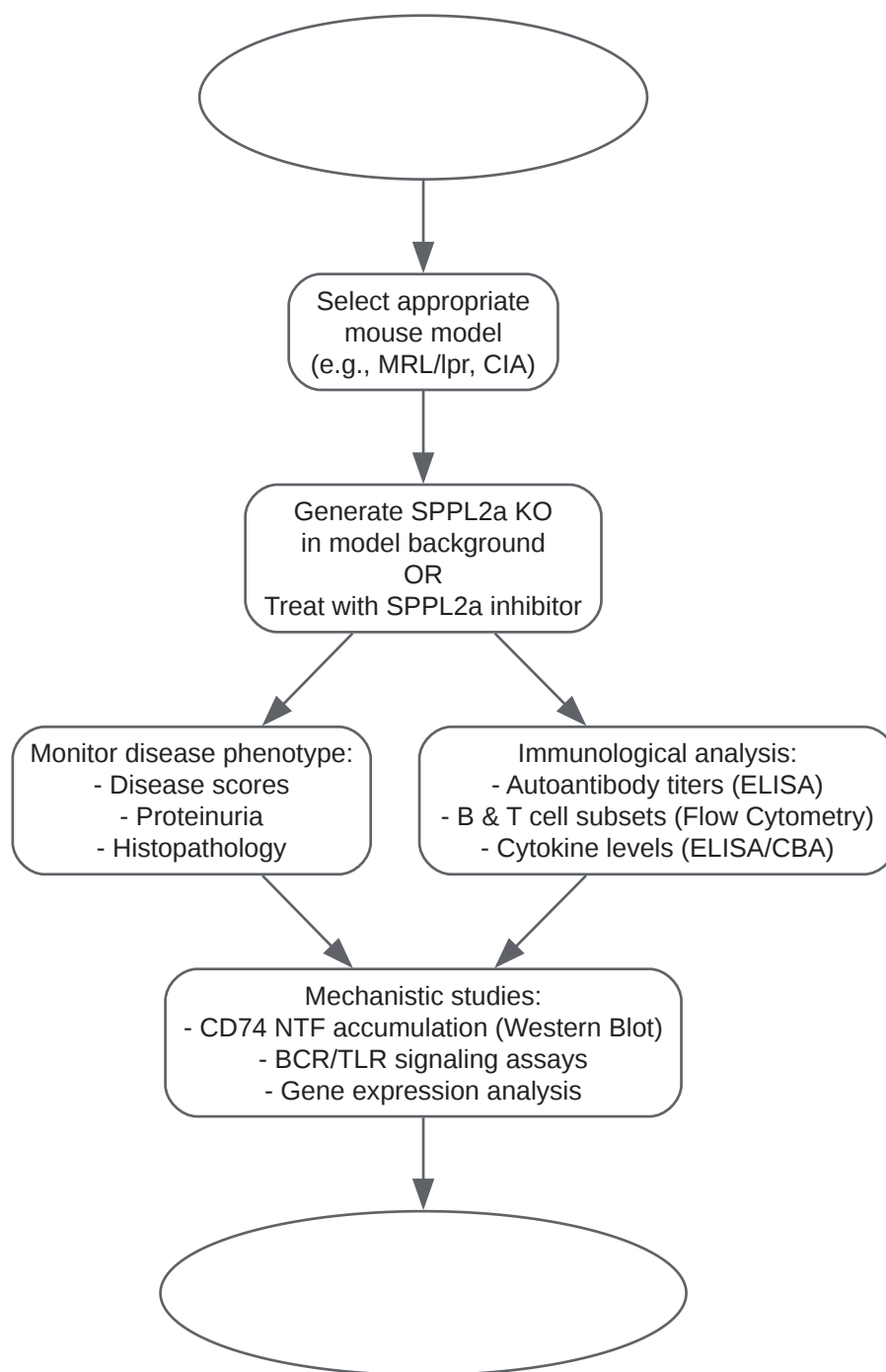


CD74 processing pathway and the role of SPPL2a.

## Impact of SPPL2a Deficiency on B Cell Receptor Signaling

This diagram depicts how the accumulation of the CD74 NTF in SPPL2a-deficient B cells impairs BCR signaling.





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